Head-to-Head PDE5A1 Potency Comparison: Compound N vs. Compound U and Compound 0 from Patent US10899756
Compound N (the target compound) achieves an IC50 of 1.70 nM against human recombinant PDE5A1, placing it in a moderate-high potency tier within its patent class. It is 17.7-fold less potent than Compound U (IC50: 0.056 nM), the most potent compound in the series, but 37.6-fold more potent than Compound 0 (IC50: 64 nM), a representative lower-potency congener . This intermediate potency position makes it a valuable tool for dose-response studies where maximal target saturation is undesirable.
| Evidence Dimension | PDE5A1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 1.70 nM |
| Comparator Or Baseline | Compound U: 0.056 nM; Compound 0: 64 nM |
| Quantified Difference | 30.4-fold less potent than Compound U; 37.6-fold more potent than Compound 0 |
| Conditions | Inhibition of human recombinant PDE5A1 using FAM-labelled cGMP as substrate, fluorescence polarization assay, 60 min incubation |
Why This Matters
This specific potency tier is critical for experiments requiring sub-maximal target engagement, such as evaluating subtle cognitive improvements without complete pathway shutdown.
- [1] BindingDB. BDBM50241843 (CHEMBL4102250). US10899756, Compound N. Affinity Data: IC50 1.70 nM for Human PDE5A1. View Source
- [2] BindingDB. BDBM50241831 (CHEMBL4062273). US10626113, Compound M / US10899756, Compound U. Affinity Data: IC50 0.056 nM for PDE5A1; BDBM50242158 (CHEMBL4084285). US10899756, Compound 0. Affinity Data: IC50 64 nM for PDE5A1. View Source
